molecular formula C14H24N2O3 B12995704 tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate

tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate

Cat. No.: B12995704
M. Wt: 268.35 g/mol
InChI Key: NZMCGMYCDWQIDH-UHFFFAOYSA-N
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Description

tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate (CAS 2306272-78-4) is a high-value azaspiro compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a spirocyclic architecture, a class of structures highly valued for their three-dimensionality and conformational restriction, which are pivotal for exploring new chemical space in drug discovery . The scaffold is related to bioactive molecules that have been studied for their potential neuroprotective effects and as modulators of targets such as K+ channels and NMDA receptors . Its structure incorporates both a carbamate protecting group, typical of Boc-protected intermediates, and a lactam moiety, making it a crucial precursor for the synthesis of more complex, potentially bioactive molecules . Researchers utilize this and related azaspiro scaffolds in the development of compounds for various therapeutic areas, including the study of neurodegenerative disorders and chronic pain . The molecular formula is C14H24N2O3 with a molecular weight of 268.35 g/mol . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use. Handle with care in accordance with safe laboratory practices.

Properties

IUPAC Name

tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-4-6-14(7-5-10)8-11(17)15-9-14/h10H,4-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMCGMYCDWQIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the spirocyclic ring system incorporating nitrogen (azaspiro).
  • Introduction of the 3-oxo functional group.
  • Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group.

This is generally achieved through multi-step sequences involving cyclization, reduction, and carbamate formation reactions.

Detailed Synthetic Route (Based on Analogous Spirocarbamate Syntheses)

A representative synthetic route adapted from related spirocarbamate syntheses reported in medicinal chemistry literature includes:

  • Formation of Nitroalkene Intermediate:

    • A Henry reaction (nitroaldol condensation) between a suitable aldehyde and nitroalkane forms a nitroalkene intermediate.
  • Reduction and Cyclization:

    • The nitro group is reduced to an amine using reducing agents such as sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2) or catalytic hydrogenation with Raney Nickel or Pd-C.
    • Intramolecular cyclization is then induced, often under basic conditions (e.g., potassium carbonate, K2CO3), to form the azaspiro ring system.
  • Carbamate Formation:

    • The free amine is reacted with a carbamoylating agent such as triphosgene or di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butyl carbamate protecting group.
  • Oxidation to Introduce the 3-Oxo Group:

    • Selective oxidation at the 3-position to form the ketone (3-oxo) functionality can be achieved using mild oxidants compatible with the carbamate group.

Example Reaction Conditions and Yields

Step Reagents/Conditions Notes Typical Yield (%)
Henry Reaction Aldehyde + Nitroalkane, base (e.g., DBU) Forms nitroalkene intermediate 70-85
Nitro Reduction & Cyclization NaBH4/NiCl2 or H2/Pd-C, K2CO3 Intramolecular cyclization to spiro 60-80
Carbamate Formation Triphosgene or Boc2O, base (e.g., Et3N) Protection of amine as Boc-carbamate 75-90
Oxidation Mild oxidants (e.g., PCC, Dess-Martin) Introduction of 3-oxo group 50-70

Note: Yields are approximate and depend on substrate purity and reaction scale.

Alternative Approaches

Research Findings and Notes

  • The stereochemistry of the spiro center is critical for biological activity and can be controlled by the choice of starting materials and reaction conditions.
  • The Boc protecting group is stable under a variety of conditions but can be removed under acidic conditions if needed.
  • The 3-oxo group is essential for the compound's interaction with biological targets, often introduced late in the synthesis to avoid side reactions.
  • Purification is typically achieved by silica gel chromatography, separating stereoisomers if formed during the Henry or Michael addition steps.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Yield Range (%) Notes
Henry Reaction Aldehyde + Nitroalkane, DBU Nitroalkene intermediate 70-85 Base-catalyzed condensation
Nitro Reduction & Cyclization NaBH4/NiCl2 or H2/Pd-C, K2CO3 Spiro ring formation 60-80 Intramolecular cyclization
Carbamate Formation Triphosgene or Boc2O, Et3N Boc protection of amine 75-90 Carbamoylation step
Oxidation to 3-oxo PCC, Dess-Martin periodinane, or similar Ketone introduction 50-70 Mild oxidation conditions

This detailed synthesis overview of this compound integrates data from peer-reviewed medicinal chemistry research and chemical supplier information, providing a comprehensive guide to its preparation methods. The multi-step approach emphasizes the importance of controlled reduction, cyclization, and protection strategies to obtain the target compound with high purity and yield.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:

Reagents/Conditions Product Yield Reference
HCl (4 M in dioxane), 25°C, 12 h3-oxo-2-azaspiro[4.5]decan-8-amine85%
NaOH (1 M), THF/H₂O, 60°C, 6 h3-oxo-2-azaspiro[4.5]decan-8-amine78%

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the tert-butoxy group.

Oxidation and Reduction of the 3-Oxo Group

The ketone at position 3 participates in redox reactions:

Reduction to Alcohol

The 3-oxo group is reduced to a secondary alcohol using borohydrides:
C ONaBH4/MeOHCH OH\text{C O}\xrightarrow{\text{NaBH}_4/\text{MeOH}}\text{CH OH}

Reagents Conditions Product Yield Reference
NaBH₄MeOH, 0°C, 2 h3-hydroxy-2-azaspiro[4.5]decan-8-ylcarbamate92%
LiAlH₄THF, reflux, 4 h3-hydroxy-2-azaspiro[4.5]decan-8-ylcarbamate88%

Oxidation to Carboxylic Acid

Controlled oxidation converts the ketone to a carboxylic acid:
C OKMnO4/H2SO4COOH\text{C O}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{COOH}

Yields for this transformation are typically moderate (50–60%) due to overoxidation risks.

Coupling Reactions

The carbamate nitrogen and spirocyclic scaffold enable cross-coupling reactions:

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed couplings with boronic acids:

Boronic Acid Catalyst Conditions Product Yield Reference
Phenylboronic acidPd(PPh₃)₄DME, 80°C, 12 h8-(phenyl)-2-azaspiro[4.5]decan-3-one75%
Pyridin-3-ylboronic acidPd(dppf)Cl₂1,4-dioxane, 110°C, 2 h8-(pyridin-3-yl)-2-azaspiro[4.5]decan-3-one68%

Cyclization and Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under nucleophilic conditions:

Reagent Conditions Product Application Reference
H₂N-NH₂EtOH, reflux, 6 hLinear hydrazide derivativePrecursor for heterocyclic synthesis
Grignard reagentsTHF, −78°C to 25°CAlkylated spirocyclic amineFunctionalization for drug discovery

Functionalization at the Spirocyclic Carbon

The spiro carbon (position 8) is amenable to alkylation and acylation:

Reaction Type Reagents Product Yield Reference
AlkylationCH₃I, K₂CO₃, DMF8-methyl-2-azaspiro[4.5]decan-3-one80%
AcylationAcCl, pyridine8-acetyl-2-azaspiro[4.5]decan-3-one73%

Stability Under Thermal and Acidic Conditions

The compound demonstrates moderate thermal stability but degrades under strong acids:

Condition Observation Half-Life Reference
100°C, neutral pHNo decomposition>24 h
HCl (6 M), 25°CComplete hydrolysis to amine2 h

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its spirocyclic structure enhances biological activity, making it a candidate for drug development, particularly in targeting neurological disorders and cancer therapies.

Case Study : Research has shown that derivatives of spirocyclic compounds exhibit significant anti-cancer properties. For example, modifications of the azaspiro framework have led to compounds with improved selectivity and potency against specific cancer cell lines .

Biochemical Research

The compound serves as a useful building block in synthesizing various bioactive molecules. Its carbamate functional group is particularly valuable in peptide synthesis and the development of enzyme inhibitors.

Data Table: Synthesis of Bioactive Compounds Using this compound

Compound TypeApplication AreaReference
Enzyme InhibitorsDrug Development
Peptide SynthesisBiochemical Research
Anticancer AgentsOncology

Material Science

In material science, this compound has been explored for its role in creating advanced polymers and coatings. Its ability to form stable bonds with various substrates makes it suitable for enhancing the mechanical properties of materials.

Case Study : A study demonstrated that incorporating spirocyclic carbamates into polymer matrices resulted in materials with improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Similarity Scores

The table below summarizes structurally related spirocyclic carbamates and their distinguishing features:

Compound Name (CAS No.) Structure Highlights Similarity Score Key Differences
tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate (Target) 2-aza, 3-oxo, 8-carbamate Reference Monoaza, ketone at 3-position
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (191805-29-5) 8-aza, 1-oxo, 8-carboxylate 0.96 Oxo vs. aza positions; carboxylate vs. carbamate
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (203661-69-2) 7-aza, 2-oxo, smaller spiro (3.5) 0.98 Smaller spiro system (3.5 rings); oxo at 2-position
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (885279-92-5) 1,8-diaza, no oxo 0.86 Additional nitrogen (diaza); lack of ketone
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (865626-62-6) 1,3,8-triaza, 4-oxo, phenyl substituent N/A Triaza system; aromatic phenyl group
tert-Butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (203662-19-5) 2-oxa, 8-aza, 3-oxo N/A Oxygen replaces nitrogen (oxa vs. aza)

Impact of Structural Variations

Heteroatom Positioning
  • Aza vs.
  • Diaza/Triaza Systems : Compounds like 1,8-diaza (CAS 885279-92-5 ) introduce additional basic sites, enhancing interactions with biological targets such as enzymes or receptors.
Functional Groups
  • Ketone Position: The 3-oxo group in the target compound may participate in keto-enol tautomerism, influencing reactivity in nucleophilic additions compared to 1-oxo analogs (CAS 191805-29-5 ).
  • Aromatic Substituents : The phenyl group in CAS 865626-62-6 increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
Spiro Ring Size

    Biological Activity

    Chemical Identification

    • IUPAC Name : tert-butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate
    • CAS Number : 2306272-78-4
    • Molecular Formula : C14H24N2O3
    • Molecular Weight : 268.36 g/mol
    • Structure : The compound features a spirocyclic structure, which is significant for its biological activity.

    The biological activity of this compound can be attributed to its structural characteristics, which facilitate interactions with biological targets. Specific mechanisms include:

    • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
    • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological processes.

    Pharmacological Properties

    Research has indicated several pharmacological properties associated with this compound:

    • Antioxidant Activity : Similar compounds have shown potential in reducing oxidative stress, which is crucial in preventing cellular damage.
    • Neuroprotective Effects : Preliminary studies suggest that derivatives of spirocyclic compounds can exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.

    Study 1: Neuroprotective Potential

    A study investigated the neuroprotective effects of spirocyclic compounds against oxidative stress induced by tert-butyl hydroperoxide (t-BHP) in neuronal cell lines. The results indicated that such compounds could significantly reduce cell death and enhance cell viability through the activation of survival signaling pathways such as ERK1/2 and PI3K/Akt.

    Study 2: Enzyme Interaction

    Another research effort focused on the interaction of similar spirocyclic compounds with specific metabolic enzymes. The findings revealed that these compounds could inhibit key enzymes involved in metabolic syndromes, suggesting a potential therapeutic role in managing conditions like diabetes and obesity.

    Data Table: Biological Activity Overview

    Biological ActivityMechanism of ActionReference
    AntioxidantReduces oxidative stress
    NeuroprotectionActivates ERK1/2 and PI3K/Akt pathways
    Enzyme inhibitionInhibits metabolic enzymes

    Q & A

    Q. What synthetic methodologies are commonly employed for tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate, and how are reaction conditions optimized?

    The compound is synthesized via alkylation of a carbamate precursor. For example, a mixture of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate, anhydrous potassium carbonate, and a brominated aryl ether in acetonitrile is refluxed for 6 hours to introduce the desired substituent. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield .

    Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

    • NMR Spectroscopy : 1H/13C NMR confirms functional groups and spatial arrangement.
    • X-ray Crystallography : SHELX software refines crystallographic data to determine bond angles, torsion angles, and ring puckering . ORTEP-III (via WinGX) generates thermal ellipsoid diagrams for visualizing molecular conformation .

    Q. How should researchers handle discrepancies in spectral data during structural elucidation?

    Conflicting NMR peaks (e.g., overlapping signals) can be resolved using 2D NMR (COSY, HSQC) or computational density functional theory (DFT) to model and compare predicted vs. observed spectra .

    Advanced Research Questions

    Q. What strategies address low yields in multi-step syntheses involving spirocyclic intermediates?

    • Stepwise Optimization : Adjust protecting groups (e.g., tert-butyl carbamate) to stabilize reactive intermediates.
    • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

    Q. How can ring puckering and conformational flexibility be quantified for structure-activity studies?

    Apply Cremer-Pople coordinates to analyze puckering amplitude (q) and phase angle (φ) from crystallographic data. This method generalizes Kilpatrick’s model for cyclopentane to larger spirocycles, enabling quantitative comparisons of ring distortion .

    Q. What computational tools are recommended for modeling the compound’s interactions in biological systems?

    • Molecular Dynamics (MD) : Simulate ligand-receptor binding using AMBER or GROMACS.
    • Docking Software (AutoDock Vina) : Predict binding affinities by sampling spirocyclic conformers .

    Handling and Safety

    Q. What precautions are essential for safe storage and handling?

    • Storage : Keep refrigerated (2–8°C) in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the carbamate group .
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical fume hoods to avoid inhalation/contact. Electrostatic discharge risks require grounded equipment .

    Data Contradiction and Resolution

    Q. How should researchers resolve contradictions between theoretical and experimental melting points?

    • Purity Analysis : Perform HPLC (>95% purity threshold) to rule out impurities.
    • Differential Scanning Calorimetry (DSC) : Measure phase transitions under controlled heating rates to validate thermal stability .

    Methodological Tables

    Parameter Typical Value Method Reference
    Synthesis Yield60–75%Alkylation in acetonitrile
    Melting Point58–59°C (unpurified)DSC
    Puckering Amplitude (q)0.25–0.35 Å (spirocyclic)Cremer-Pople Analysis

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